Weak VHL E3 Ligase Binding Affinity (Ki) Enables Efficient PROTAC Degradation
In the context of PROTAC degrader design, the AR antagonist component of ARD-266 (which corresponds to AR antagonist 1) is linked to a VHL E3 ligase ligand. This ligand exhibits a weak binding affinity with a Ki of 2–3 μM [1]. This is in stark contrast to the sub-nanomolar affinities often sought for direct inhibitors. Notably, this weak VHL binding still enables ARD-266 to achieve an AR degradation DC50 of 0.2–1 nM in LNCaP, VCaP, and 22Rv1 prostate cancer cells [2].
| Evidence Dimension | VHL E3 Ligase Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2–3 μM |
| Comparator Or Baseline | Typical high-affinity VHL ligands (e.g., VH032) with Ki in the low nanomolar range (not used in this design) |
| Quantified Difference | ~1000-fold weaker binding |
| Conditions | Biochemical binding assay (specific assay not detailed in source) |
Why This Matters
This weak affinity is a critical design parameter; stronger VHL binding does not translate to better degradation and can reduce selectivity, making this compound uniquely suited for constructing potent PROTAC degraders.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). ARD-266 (ligand ID: 10579). Retrieved April 23, 2026. View Source
- [2] Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218–11231. View Source
